molecular formula C23H25N3O2S B2775236 N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(phenylthio)propanamide CAS No. 1428355-69-4

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(phenylthio)propanamide

Cat. No.: B2775236
CAS No.: 1428355-69-4
M. Wt: 407.53
InChI Key: LWJIPDFMRGLOMJ-UHFFFAOYSA-N
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Description

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(phenylthio)propanamide is a useful research compound. Its molecular formula is C23H25N3O2S and its molecular weight is 407.53. The purity is usually 95%.
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Properties

IUPAC Name

N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2S/c27-22(14-15-29-18-10-2-1-3-11-18)24-16-21-19-12-6-7-13-20(19)23(28)26(25-21)17-8-4-5-9-17/h1-3,6-7,10-13,17H,4-5,8-9,14-16H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJIPDFMRGLOMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)CCSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(phenylthio)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis methods, and biological activity based on diverse scientific literature.

Structural Characteristics

The compound features several notable structural elements:

  • Phthalazinone Core : The presence of a phthalazinone structure suggests potential interactions with biological macromolecules.
  • Cyclopentyl Group : This moiety may influence the compound's pharmacokinetics and bioavailability.
  • Phenylthio Group : This functional group can enhance the compound's lipophilicity, potentially improving its ability to penetrate biological membranes.

The molecular formula for this compound is C23H22N6O2C_{23}H_{22}N_{6}O_{2} with a molecular weight of approximately 414.47 g/mol .

Synthesis Methods

Synthesis of this compound typically involves several steps, including:

  • Formation of the Phthalazinone Core : This can be achieved through cyclization reactions under acidic or basic conditions.
  • Introduction of the Cyclopentyl Group : Often performed via Friedel-Crafts alkylation.
  • Attachment of the Phenylthio Moiety : This may involve nucleophilic substitution reactions.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, phthalazine derivatives have been studied for their ability to inhibit various cancer cell lines. The unique combination of the cyclopentyl and phenylthio groups in this compound may enhance its interaction with targets involved in cancer progression.

Antimicrobial Activity

Compounds structurally related to this compound have shown promising antimicrobial properties. Triazole derivatives, often found in similar compounds, are known for their antifungal activity, suggesting potential applications in treating infections .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

StudyCompoundFindings
Study 16-Fluoro-phthalazineDemonstrated antimicrobial effects against various pathogens.
Study 25-(4-Chlorophenyl)-triazolidineExhibited significant anticancer properties in vitro.
Study 34-Oxo-phthalazine derivativesShowed antiviral activity against specific viral strains.

These studies highlight the potential for this compound to interact with biological targets critical for disease processes .

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, disrupting metabolic pathways essential for cell survival.
  • Signal Transduction Interference : It may interfere with signaling pathways that regulate cell proliferation and apoptosis.

Q & A

Basic: How can researchers optimize the synthesis of N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(phenylthio)propanamide to improve yield and purity?

Methodological Answer:
Synthesis optimization involves multi-step protocols, including:

  • Piperidine intermediate formation : Use ethanol and piperidine at 0–5°C for controlled nucleophilic substitution (to minimize side reactions) .
  • Cyclopentyl-phthalazinone core assembly : Cyclization reactions under inert atmospheres (e.g., nitrogen) to stabilize reactive intermediates .
  • Phenylthio group introduction : Employ nucleophilic substitution with thiophenol derivatives in aprotic solvents like dichloromethane, monitored via TLC .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 99:1) or recrystallization from ethanol to isolate pure product .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., cyclopentyl protons at δ 1.5–2.5 ppm, phthalazinone carbonyl at δ 170–175 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ expected for C₂₄H₂₆N₄O₂S) .
  • HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Basic: How do structural features like the phenylthio group and cyclopentyl moiety influence biological activity?

Methodological Answer:

  • Phenylthio group : Enhances lipophilicity, improving membrane permeability. It can undergo oxidation to sulfoxides/sulfones, modulating redox-dependent interactions (e.g., enzyme inhibition) .
  • Cyclopentyl moiety : Conformational rigidity may enhance target binding (e.g., hydrophobic pockets in kinases or GPCRs). Comparative studies show cyclopentyl analogs exhibit higher selectivity than cyclohexyl derivatives .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Replicate assays : Validate activity across multiple cell lines (e.g., cancer vs. non-cancer) to rule out cell-specific effects .
  • Structural analogs testing : Compare with derivatives lacking the phenylthio or cyclopentyl group to isolate functional contributions (e.g., 3-(phenylthio)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide vs. non-thio analogs) .
  • Mechanistic studies : Use CRISPR-mediated gene knockout to confirm target engagement (e.g., if activity persists in kinase-deficient cells) .

Advanced: What experimental strategies elucidate the enzymatic interaction mechanisms of this compound?

Methodological Answer:

  • Molecular docking : Simulate binding to phthalazinone-recognizing enzymes (e.g., phosphodiesterases) using software like AutoDock Vina. Validate with mutagenesis (e.g., alanine scanning of catalytic residues) .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) for targets like cyclooxygenase-2 (COX-2), where phenylthio groups show affinity .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish entropic vs. enthalpic binding drivers .

Advanced: How can comparative pharmacological studies with structural analogs refine therapeutic hypotheses?

Methodological Answer:

  • In vitro screens : Test analogs (e.g., 3-(phenylthio)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide) against panels of cancer cell lines (NCI-60) to identify SAR trends .
  • In vivo models : Compare pharmacokinetics (e.g., AUC, t½) in rodent studies, focusing on substituents affecting metabolic stability (e.g., cyclopentyl vs. tetrahydrofuran derivatives) .
  • Toxicity profiling : Use zebrafish embryos to assess cardiotoxicity risks linked to the phthalazinone core .

Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Flow chemistry : Implement continuous-flow reactors for exothermic steps (e.g., cyclization) to improve safety and yield .
  • Catalyst optimization : Screen Pd/C or Ni catalysts for hydrogenation steps to reduce reaction times .
  • Green solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) to align with sustainability goals .

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